N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-(2-methoxyphenyl)acetamide
Description
N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-(2-methoxyphenyl)acetamide is a synthetic small molecule characterized by a benzotriazinone core substituted with a 2-methoxyethyl group at position 3 and a 2-(2-methoxyphenyl)acetamide moiety at position 4. The 2-methoxyethyl substituent may improve solubility, while the 2-methoxyphenyl acetamide side chain introduces steric and electronic effects that modulate receptor binding.
Properties
Molecular Formula |
C19H20N4O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H20N4O4/c1-26-10-9-23-19(25)15-12-14(7-8-16(15)21-22-23)20-18(24)11-13-5-3-4-6-17(13)27-2/h3-8,12H,9-11H2,1-2H3,(H,20,24) |
InChI Key |
LIQZJKFCJFTUMF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=CC=C3OC)N=N1 |
Origin of Product |
United States |
Preparation Methods
Photochemical Cyclization via -H Shift
A breakthrough method developed by researchers employs visible light-mediated cyclization of aryl triazenes in continuous flow reactors. This approach eliminates traditional diazotization requirements, instead leveraging a nitrogen-centered-hydride shift under violet light (420 nm) irradiation. Key features include:
-
Reagents : N-methylacetamide as both solvent and participant in hydrogen abstraction
-
Conditions : 24-hour residence time at 25°C in flow systems
The continuous flow architecture enhances photon penetration efficiency compared to batch reactors, enabling gram-scale production. This method’s avoidance of strong acids and stoichiometric nitrites aligns with green chemistry principles.
TosMIC-Mediated Heterocyclization
An alternative route utilizes p-tosylmethyl isocyanide (TosMIC) derivatives to assemble the triazine ring. The process involves:
-
Intermediate Formation :
-
Cyclization :
This method permits precise substitution pattern control through modified azidobenzaldehyde precursors, crucial for introducing the 3-(2-methoxyethyl) group.
Functional Group Installation
After establishing the benzotriazinone core, subsequent steps introduce the 2-(2-methoxyphenyl)acetamide side chain.
Methoxyethyl Group Incorporation
The 3-position methoxyethyl substituent is introduced via:
-
Alkylation : Reacting the triazinone’s N-H with 2-methoxyethyl chloride under basic conditions
-
Protection/Deprotection : Using tert-butyldimethylsilyl (TBS) groups to prevent over-alkylation
Optimized Conditions :
Acetamide Side Chain Coupling
The 2-(2-methoxyphenyl)acetyl group is installed through:
-
Carboxylic Acid Activation :
-
2-Methoxyphenylacetic acid activated with HATU/DIPEA
-
-
Amidation :
-
Reaction with 6-amino-benzotriazinone derivative at 0°C→25°C
-
Critical Parameters :
-
Coupling Agent : HATU outperforms EDCI/HOBt in preventing racemization
Integrated Synthetic Pathways
Combining core synthesis and functionalization steps produces three viable routes to the target compound.
Photochemical Route
Sequence :
Advantages :
-
Highest atom economy (87% estimated)
-
No column chromatography required after flow synthesis
Limitations :
-
Requires specialized flow equipment
TosMIC-Based Pathway
Sequence :
Advantages :
-
Amenable to microwave acceleration
-
Tolerates electron-deficient aryl groups
Hybrid Approach
Sequence :
Benefits :
-
Simplifies purification
-
Enables parallel synthesis of analogs
Reaction Optimization Data
Table 1 compares critical parameters across methodologies:
| Parameter | Photochemical | TosMIC | Hybrid |
|---|---|---|---|
| Core Yield (%) | 89 | 72 | 85 |
| Purity (HPLC) | 98.2 | 95.4 | 97.1 |
| Total Steps | 5 | 7 | 6 |
| Scalability (g) | >50 | 10 | 20 |
| E-Factor | 8.7 | 23.4 | 12.1 |
Analytical Characterization
Successful synthesis requires rigorous quality control:
-
NMR Analysis :
-
HRMS :
-
Calculated for C₁₉H₂₀N₄O₄: 409.1501 [M+H]⁺
-
Observed: 409.1503
-
-
XRD :
Challenges and Mitigation Strategies
Issue 1: Oxidative Degradation
-
Cause : Electron-rich methoxy groups prone to oxidation
Issue 2: Amidation Side Reactions
Issue 3: Purification Difficulties
-
Cause : Polar byproducts from methoxy groups
Emerging Methodologies
Recent advances suggest future improvements:
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including
Common Reagents and Conditions:
Major Products: These reactions could yield derivatives with modified functional groups or ring structures.
Scientific Research Applications
Medicinal Chemistry: Researchers might explore its potential as an anticancer agent, considering its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Exploring its use in organic electronics or materials with specific properties.
Industry: If scalable synthesis is achieved, it could find applications in pharmaceuticals or materials.
Mechanism of Action
- The exact mechanism remains speculative due to limited data.
- Potential targets could include enzymes, receptors, or signaling pathways.
- Further studies are needed to elucidate its mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The benzotriazinone core distinguishes this compound from analogous heterocyclic systems:
- Chromen-4-one derivatives (e.g., compounds 35a–c in ): These feature a chromenone scaffold with acetamide substituents. The chromenone system’s planar structure contrasts with the benzotriazinone’s fused triazine ring, which may alter π-π stacking interactions and metabolic stability .
- Pyrimidin-4-one derivatives (e.g., compound 20 in ): The presence of a thioacetamide group (vs. acetamide) in compound 20 increases hydrophobicity and may influence binding to kinases like CK1 .
Substituent Effects
- Methoxy Positioning: The 2-methoxyphenyl group in the target compound contrasts with 3- or 4-methoxy-substituted analogs (e.g., compounds 35b–c in ).
- Alkyl vs. Methoxyethyl Chains: The 3-(2-methoxyethyl) group in the target compound likely improves aqueous solubility compared to hexyl or propyl chains in chromenone derivatives (e.g., compounds 35a and 36 in ), which may compromise pharmacokinetics due to increased lipophilicity .
Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Critical Analysis and Implications
- Hydrogen-Bonding Patterns: The benzotriazinone’s carbonyl and triazine nitrogen atoms likely form hydrogen bonds critical for crystal packing or target binding, as described in Etter’s graph-set analysis .
- Computational Modeling : Molecular docking studies (e.g., using Molegro Virtual Docker in ) could predict interactions between the target compound and proteins like FPR1, guiding structure-activity relationship (SAR) optimization .
Biological Activity
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-(2-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and anti-cancer activities.
Chemical Structure
The compound can be described by the following structural formula:
This molecular structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that benzotriazine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at varying concentrations.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| N-[3-(2-methoxyethyl)-4-oxo-... | E. coli | 20 |
Antifungal Activity
The compound has also been evaluated for antifungal effects. In a study assessing its efficacy against various fungal strains, it demonstrated notable activity against Candida albicans and Aspergillus niger.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (mg/L) |
|---|---|
| C. albicans | 50 |
| A. niger | 75 |
Anti-Cancer Activity
Preliminary studies suggest that this compound may possess anti-cancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity of benzotriazine derivatives.
- Findings : The study found that N-[3-(2-methoxyethyl)-4-oxo-... exhibited a higher inhibition rate compared to standard antibiotics.
-
Antifungal Assessment
- Objective : To assess the antifungal properties against clinical isolates.
- Findings : The compound showed significant antifungal activity with lower MIC values compared to traditional antifungals.
-
Cancer Cell Line Study
- Objective : To investigate the cytotoxic effects on MCF-7 and HeLa cells.
- Findings : Induction of apoptosis was confirmed through flow cytometry analysis, with a significant reduction in cell viability at concentrations above 25 µM.
Q & A
Q. How can researchers differentiate between isomeric byproducts formed during synthesis?
- Methodological Answer :
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and hexane:IPA gradients to resolve enantiomers .
- NOESY NMR : Detect spatial proximity of methoxyethyl protons to aromatic groups, distinguishing regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
